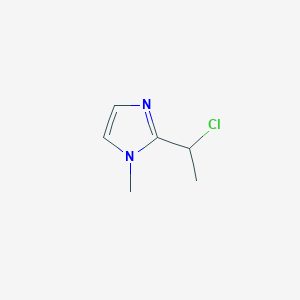

2-(1-chloroethyl)-1-methyl-1H-imidazole

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C6H9ClN2 |

|---|---|

Molekulargewicht |

144.60 g/mol |

IUPAC-Name |

2-(1-chloroethyl)-1-methylimidazole |

InChI |

InChI=1S/C6H9ClN2/c1-5(7)6-8-3-4-9(6)2/h3-5H,1-2H3 |

InChI-Schlüssel |

YSUVHYDMEUHYGY-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C1=NC=CN1C)Cl |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Strategic Route Development

De Novo Construction of the Imidazole (B134444) Nucleus Incorporating the Chloroethyl Moiety

This strategy focuses on building the imidazole ring from acyclic precursors in a manner that directly installs the required 1-methyl and 2-(1-chloroethyl) groups. This is often achieved by adapting well-established, named reactions for imidazole synthesis.

Classical methods for imidazole synthesis, developed over more than a century, provide a robust foundation for accessing a wide variety of substituted imidazoles. By carefully selecting the starting materials, these time-tested reactions can be tailored to yield the target compound.

The Debus-Radziszewski imidazole synthesis is a multi-component reaction that traditionally involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or a primary amine. wikipedia.orgwikiwand.com This reaction, first reported by Heinrich Debus in 1858, is a powerful tool for creating substituted imidazoles from simple, readily available precursors. ijprajournal.com A key modification for synthesizing N-substituted imidazoles is the replacement of ammonia with a primary amine, which affords the desired substitution pattern in good yields. wikipedia.org

To apply this method for the synthesis of 2-(1-chloroethyl)-1-methyl-1H-imidazole, a specific set of reactants is required. The reaction would proceed via the condensation of a 1,2-dicarbonyl (glyoxal), an aldehyde bearing the chloroethyl moiety (2-chloropropionaldehyde), and a primary amine (methylamine) to install the N-methyl group.

Table 1: Proposed Reactants for Debus-Radziszewski Synthesis

| Role | Required Precursor | Structure |

| 1,2-Dicarbonyl | Glyoxal | OHC-CHO |

| Aldehyde | 2-Chloropropionaldehyde | CH₃CHClCHO |

| Amine Source | Methylamine | CH₃NH₂ |

The reaction mechanism is thought to occur in two stages. First, the dicarbonyl compound condenses with the amine to form a diimine intermediate. wikipedia.orgscribd.com This intermediate then condenses with the aldehyde to form the final imidazole ring. wikipedia.orgscribd.com The efficiency of this one-pot synthesis highlights the advantages of multi-component reactions in generating molecular complexity rapidly. ijprajournal.com

The Van Leusen imidazole synthesis is another versatile method that allows for the preparation of 1,4,5-trisubstituted imidazoles. tsijournals.com The reaction proceeds through the cycloaddition of an aldimine with tosylmethyl isocyanide (TosMIC). organic-chemistry.orgwikipedia.org This method is particularly valued for its reliability and the mild conditions under which it can often be performed. tsijournals.com

For the specific target of 2-(1-chloroethyl)-1-methyl-1H-imidazole, this synthesis would require an aldimine formed in situ from the condensation of 2-chloropropionaldehyde and methylamine. This aldimine then reacts with TosMIC in the presence of a base. The mechanism involves the stepwise cycloaddition of the reactive isocyanide carbon and the active methylene (B1212753) group of TosMIC to the carbon-nitrogen double bond of the imine. organic-chemistry.org Subsequent elimination of p-toluenesulfinic acid from the resulting 4-tosyl-2-imidazoline intermediate yields the desired imidazole product. organic-chemistry.org

Table 2: Components for Van Leusen Synthesis Variation

| Role | Required Precursor | Function |

| Aldehyde | 2-Chloropropionaldehyde | Forms the C2 and attached side chain of the imidazole. |

| Amine | Methylamine | Forms the N1 of the imidazole ring. |

| Key Reagent | Tosylmethyl isocyanide (TosMIC) | Provides the C4 and C5 atoms of the imidazole ring. |

The Van Leusen reaction can also be performed as a three-component reaction where the aldimine is generated in the same pot, simplifying the procedure. organic-chemistry.org

In the context of synthesizing 2-(1-chloroethyl)-1-methyl-1H-imidazole, a multi-component cyclocondensation strategy would involve the one-pot combination of the necessary building blocks: a source for the C4-C5 fragment (like glyoxal), a source for the C2 atom and its substituent (2-chloropropionaldehyde), and a source for the N1 atom and its substituent (methylamine), along with a second nitrogen source (often ammonium (B1175870) acetate). Such strategies are widely employed in the discovery of pharmacologically active agents due to their ability to rapidly generate libraries of diverse chemical structures. nih.govnih.gov

Targeted Functionalization for Chloroethyl Group Incorporation

An alternative to de novo synthesis is the targeted functionalization of a pre-existing, suitably substituted imidazole ring. This approach is contingent on the availability of the starting imidazole and the ability to selectively functionalize the desired position without affecting other parts of the molecule.

This synthetic route would begin with 1-methyl-2-ethyl-1H-imidazole. The key transformation is the selective chlorination of the ethyl group at the α-position (the carbon atom attached directly to the imidazole ring). This type of reaction typically proceeds via a free-radical mechanism.

Reagents commonly used for such allylic or benzylic-type chlorinations could be adapted for this purpose. The reactivity of the α-position of the ethyl group is enhanced by the adjacent imidazole ring. Potential chlorinating agents include N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂), often used in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or under UV irradiation.

Table 3: Potential Conditions for Direct Chlorination

| Starting Material | Chlorinating Agent | Initiator/Condition | Potential Product |

| 1-methyl-2-ethyl-1H-imidazole | N-Chlorosuccinimide (NCS) | AIBN or UV light | 2-(1-chloroethyl)-1-methyl-1H-imidazole |

| 1-methyl-2-ethyl-1H-imidazole | Sulfuryl Chloride (SO₂Cl₂) | AIBN or UV light | 2-(1-chloroethyl)-1-methyl-1H-imidazole |

The primary challenge in this approach is achieving regioselectivity. The reaction must be controlled to favor monochlorination at the desired α-position and to avoid over-chlorination or chlorination at other positions on the molecule, such as the imidazole ring itself or the β-position of the ethyl group.

Targeted Functionalization for Chloroethyl Group Incorporation

Nucleophilic Displacement Routes to Install the Chloroethyl Moiety

The introduction of the 1-chloroethyl group at the 2-position of the 1-methyl-1H-imidazole ring can be achieved through nucleophilic displacement reactions. A common strategy involves the conversion of a precursor alcohol, 2-(1-hydroxyethyl)-1-methyl-1H-imidazole, to the desired chloro derivative. This transformation is typically accomplished using a variety of chlorinating agents.

One of the most effective reagents for this conversion is thionyl chloride (SOCl₂). The reaction proceeds through the formation of a chlorosulfite intermediate, which then undergoes an intramolecular nucleophilic attack by the chloride ion, leading to the desired product with the liberation of sulfur dioxide and hydrogen chloride gas.

Another viable method involves the use of phosphorus pentachloride (PCl₅) or phosphorus oxychloride (POCl₃). These reagents are also effective in converting alcohols to alkyl chlorides, though the reaction conditions may need to be optimized to avoid side reactions. The choice of the chlorinating agent and reaction conditions, such as solvent and temperature, is crucial to maximize the yield and purity of 2-(1-chloroethyl)-1-methyl-1H-imidazole.

| Precursor | Reagent | Typical Conditions | Product |

| 2-(1-hydroxyethyl)-1-methyl-1H-imidazole | Thionyl chloride (SOCl₂) | Inert solvent (e.g., CH₂Cl₂), 0 °C to room temperature | 2-(1-chloroethyl)-1-methyl-1H-imidazole |

| 2-(1-hydroxyethyl)-1-methyl-1H-imidazole | Phosphorus pentachloride (PCl₅) | Inert solvent (e.g., CCl₄), reflux | 2-(1-chloroethyl)-1-methyl-1H-imidazole |

Formation of the N-Methyl Imidazole Motif

The formation of the N-methyl imidazole core is a critical step in the synthesis of the target molecule. This can be achieved either by starting with a pre-methylated imidazole precursor or by methylating an existing imidazole ring.

N-alkylation of the imidazole ring is a fundamental transformation in imidazole chemistry. For the synthesis of 2-(1-chloroethyl)-1-methyl-1H-imidazole, if the starting material is 2-(1-chloroethyl)-1H-imidazole, direct methylation on the nitrogen atom is required.

This is typically carried out using a methylating agent such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄) in the presence of a base. The base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), deprotonates the imidazole nitrogen, forming an imidazolide (B1226674) anion which then acts as a nucleophile to attack the methylating agent. nih.govotago.ac.nz The choice of base and solvent can influence the regioselectivity of the methylation, although for a 2-substituted imidazole, methylation predominantly occurs at the N-1 position. otago.ac.nz

| Imidazole Substrate | Methylating Agent | Base | Typical Solvent |

| 2-(1-chloroethyl)-1H-imidazole | Methyl iodide | Sodium hydride | Tetrahydrofuran (THF) |

| 2-(1-chloroethyl)-1H-imidazole | Dimethyl sulfate | Potassium carbonate | Acetone |

Stereoselective Synthetic Approaches for Chiral Analogs of 2-(1-chloroethyl)-1-methyl-1H-imidazole

The development of stereoselective methods for the synthesis of chiral analogs of 2-(1-chloroethyl)-1-methyl-1H-imidazole is of significant interest, as the biological activity of chiral molecules often resides in a single enantiomer.

Asymmetric Construction of the Chiral Center at the 1-Chloroethyl Group

The asymmetric construction of the stereocenter can be approached by the enantioselective reduction of a precursor ketone, 2-acetyl-1-methyl-1H-imidazole, to the corresponding chiral alcohol, followed by a stereospecific chlorination.

A variety of chiral reducing agents can be employed for the asymmetric reduction, including chiral borane (B79455) reagents, such as those derived from α-pinene (e.g., Alpine Borane), or catalytic asymmetric hydrogenation using a chiral catalyst, such as a ruthenium or rhodium complex with a chiral phosphine (B1218219) ligand (e.g., BINAP). The subsequent chlorination with a reagent like thionyl chloride, under conditions that proceed with retention or inversion of configuration, would yield the desired enantiomerically enriched chloro derivative.

Chiral Auxiliary-Mediated Synthesis

The use of chiral auxiliaries is a powerful strategy for controlling stereochemistry in a synthesis. wikipedia.orgwordpress.comscielo.org.mx In the context of synthesizing chiral analogs of 2-(1-chloroethyl)-1-methyl-1H-imidazole, a chiral auxiliary can be attached to the imidazole ring or to a precursor molecule to direct the stereochemical outcome of a key bond-forming reaction.

For example, a chiral auxiliary, such as a chiral oxazolidinone, could be acylated with a 1-methyl-1H-imidazole-2-carboxylic acid derivative. wikipedia.org The resulting chiral imide could then undergo a diastereoselective addition of a methyl group equivalent, followed by reduction and chlorination. Subsequent removal of the chiral auxiliary would afford the enantiomerically enriched target molecule.

| Chiral Auxiliary | Key Reaction Step | Stereochemical Control |

| Chiral Oxazolidinone | Diastereoselective methylation | Facial bias from the auxiliary |

| Evans Auxiliary | Asymmetric alkylation | Steric hindrance from the auxiliary |

Enantioselective Catalysis in Imidazole Functionalization

Enantioselective catalysis offers a more atom-economical approach to the synthesis of chiral molecules. nih.govnih.gov For the synthesis of chiral 2-(1-chloroethyl)-1-methyl-1H-imidazole, an enantioselective catalytic process could be envisioned for the key C-C bond-forming step that creates the chiral center.

One potential strategy involves the enantioselective addition of a methyl group to 1-methyl-1H-imidazole-2-carbaldehyde. This could be achieved using a chiral organocatalyst or a metal complex with a chiral ligand. For instance, a chiral zinc or titanium catalyst could be used to mediate the asymmetric addition of a methyl nucleophile. The resulting chiral alcohol would then be converted to the chloride.

Another approach could involve the enantioselective alkylation of a 1-methyl-1H-imidazole derivative with a reagent that introduces the 1-chloroethyl group. This would require a chiral catalyst that can differentiate between the two enantiotopic faces of the imidazole substrate or the electrophile.

| Catalytic System | Reaction Type | Potential Outcome |

| Chiral Lewis Acid + Methyl Nucleophile | Asymmetric Methyl Addition | Enantiomerically enriched 2-(1-hydroxyethyl)-1-methyl-1H-imidazole |

| Chiral Transition Metal Complex | Asymmetric Alkylation | Enantiomerically enriched 2-(1-chloroethyl)-1-methyl-1H-imidazole |

Advanced Synthetic Techniques and Conditions

Advanced synthetic methodologies provide powerful tools for the efficient and controlled synthesis of functionalized heterocyclic compounds like 2-(1-chloroethyl)-1-methyl-1H-imidazole. These techniques often lead to higher yields, reduced reaction times, and improved product purity.

Metal-Catalyzed Coupling and Cyclization Strategies

Metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and can be envisioned for the construction of the 2-ethyl-1-methyl-imidazole scaffold, a precursor to the target molecule. For instance, a palladium- or nickel-catalyzed cross-coupling reaction between a suitable 2-halo-1-methyl-1H-imidazole and an ethylating agent, such as ethylmagnesium bromide or diethylzinc, could forge the crucial carbon-carbon bond at the C2 position of the imidazole ring. Subsequent radical chlorination of the ethyl group would then yield the desired product.

Alternatively, metal catalysts can be employed in the cyclization step to form the imidazole ring itself with the desired substituents already in place. While direct metal-catalyzed synthesis of the target compound is not prominently documented, the principles of metal-catalyzed imidazole synthesis are well-established. For example, copper-catalyzed multicomponent reactions have been shown to be effective in the synthesis of polysubstituted imidazoles.

A plausible, though less direct, metal-catalyzed route could involve the synthesis of 2-acetyl-1-methyl-1H-imidazole. This intermediate could be formed through a metal-catalyzed acylation of 1-methyl-1H-imidazole. The subsequent reduction of the ketone to the corresponding alcohol, 2-(1-hydroxyethyl)-1-methyl-1H-imidazole, followed by chlorination, would provide the final product.

Table 1: Potential Metal-Catalyzed Reactions for Precursor Synthesis

| Catalyst System | Reactants | Product | Potential Subsequent Step |

| Pd(PPh₃)₄ or Ni(dppf)Cl₂ | 2-Bromo-1-methyl-1H-imidazole, Ethylmagnesium bromide | 2-Ethyl-1-methyl-1H-imidazole | Radical chlorination |

| CuI | 1-Methyl-1H-imidazole, Acetyl chloride | 2-Acetyl-1-methyl-1H-imidazole | Reduction and Chlorination |

Microwave-Assisted Synthesis Optimization

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. derpharmachemica.comorientjchem.org The synthesis of 2-(1-chloroethyl)-1-methyl-1H-imidazole could be significantly optimized using this technology, particularly in the chlorination of the precursor alcohol, 2-(1-hydroxyethyl)-1-methyl-1H-imidazole. Conventional heating methods for such chlorination reactions, for instance with thionyl chloride, can often lead to side products and require extended reaction times.

Microwave-assisted chlorination could offer precise temperature control and rapid heating, potentially leading to cleaner reactions and higher yields in a fraction of the time. The optimization of such a process would involve screening various chlorinating agents (e.g., thionyl chloride, oxalyl chloride, phosphorus pentachloride) and reaction parameters such as temperature, irradiation power, and reaction time to maximize the yield of the desired product while minimizing the formation of impurities. The use of a solid-supported reagent in a solvent-free microwave-assisted reaction could further enhance the green credentials of the synthesis. researchgate.net

Table 2: Hypothetical Microwave-Assisted Chlorination Parameters

| Chlorinating Agent | Solvent | Microwave Power (W) | Temperature (°C) | Time (min) |

| Thionyl Chloride | Dichloromethane | 100-300 | 40-60 | 5-15 |

| Oxalyl Chloride | Toluene | 100-300 | 80-100 | 10-20 |

| PCl₅ | Solvent-free | 150-400 | 100-120 | 5-10 |

Solvent-Free and Green Chemistry Methodologies

The principles of green chemistry encourage the use of synthetic methods that reduce or eliminate the use and generation of hazardous substances. asianpubs.org The synthesis of 2-(1-chloroethyl)-1-methyl-1H-imidazole can be designed with these principles in mind.

A key aspect of a green synthetic approach would be the implementation of solvent-free reaction conditions. researchgate.net For instance, the multicomponent synthesis of the imidazole core can often be performed under solvent-free conditions, sometimes with microwave irradiation, using solid supports impregnated with reagents. researchgate.net

For the crucial chlorination step of 2-(1-hydroxyethyl)-1-methyl-1H-imidazole, a solvent-free approach using a solid-supported chlorinating agent could be explored. This would not only eliminate the need for potentially hazardous solvents but also simplify the work-up procedure, as the excess reagent and byproducts could be easily removed by filtration. The development of such a method would align with the goals of sustainable chemistry by minimizing waste and environmental impact.

Flow Chemistry Applications in Synthesis

Flow chemistry offers numerous advantages for chemical synthesis, including enhanced safety, improved reproducibility, and facile scalability. thalesnano.com The synthesis of 2-(1-chloroethyl)-1-methyl-1H-imidazole could be adapted to a continuous flow process. For example, the N-alkylation of 2-(1-chloroethyl)-1H-imidazole to introduce the methyl group could be performed in a flow reactor packed with a suitable solid base or catalyst. researchgate.net

More strategically, the chlorination of 2-(1-hydroxyethyl)-1-methyl-1H-imidazole is particularly well-suited for a flow chemistry setup. The reaction could be performed by pumping a solution of the alcohol and a chlorinating agent, such as thionyl chloride, through a heated reactor coil. The short residence time in the heated zone would allow for rapid reaction while minimizing the formation of degradation products. The output from the reactor could then be directly quenched and purified in-line, providing a continuous stream of the desired product. This approach would offer precise control over reaction parameters and enhance the safety of handling reactive chlorinating agents. A patent for the preparation of 1-methylimidazole (B24206) describes a fixed-bed continuous flow reaction unit, demonstrating the industrial applicability of this technology to imidazole synthesis. google.com

Table 3: Potential Flow Chemistry Parameters for Chlorination

| Reagents | Reactor Type | Temperature (°C) | Residence Time (min) |

| 2-(1-hydroxyethyl)-1-methyl-1H-imidazole, Thionyl Chloride | Heated Coil Reactor | 60-100 | 1-5 |

| 2-(1-hydroxyethyl)-1-methyl-1H-imidazole, Oxalyl Chloride | Packed-Bed Reactor with Solid Base | 80-120 | 2-10 |

Chemical Reactivity and Mechanistic Transformations of the Compound

Reactivity of the Chloroethyl Moiety

The 1-chloroethyl group attached to the imidazole (B134444) ring is the primary site of many chemical transformations due to the carbon-chlorine bond's polarity and the relative stability of the resulting intermediates.

Nucleophilic Substitution Reactions (SN1 and SN2 pathways)

Nucleophilic substitution is a fundamental reaction for haloalkanes, and the chloroethyl group of 2-(1-chloroethyl)-1-methyl-1H-imidazole is expected to undergo such reactions. These substitutions can proceed through either a unimolecular (SN1) or a bimolecular (SN2) mechanism, with the operative pathway being influenced by factors such as the nature of the nucleophile, the solvent, and the stability of any potential carbocation intermediate. organic-chemistry.org

The SN2 pathway involves a backside attack by a nucleophile on the carbon atom bonded to the chlorine, leading to an inversion of stereochemistry if the carbon is chiral. organic-chemistry.org This concerted mechanism is favored by strong, unhindered nucleophiles and polar aprotic solvents.

Conversely, the SN1 pathway involves the formation of a carbocation intermediate in the rate-determining step, followed by a rapid attack by the nucleophile. organic-chemistry.org The secondary nature of the carbon bearing the chlorine in 2-(1-chloroethyl)-1-methyl-1H-imidazole suggests that an SN1 mechanism is plausible, particularly with weak nucleophiles in polar protic solvents that can stabilize the carbocation. The proximity of the imidazole ring could potentially stabilize the carbocation through resonance or inductive effects.

Computational studies on similar systems, such as the reaction of imidazole with 2-bromo-1-arylethanone derivatives, have been used to investigate the energetics of nucleophilic substitution reactions involving azole compounds. researchgate.netsemanticscholar.org

| Reaction Pathway | Favored by | Nucleophile Characteristics | Solvent | Intermediate | Stereochemistry |

| SN1 | Weak nucleophiles, polar protic solvents | Weak | Polar Protic (e.g., water, ethanol) | Carbocation | Racemization |

| SN2 | Strong, unhindered nucleophiles, polar aprotic solvents | Strong | Polar Aprotic (e.g., acetone, DMSO) | Pentacoordinate transition state | Inversion |

Elimination Reactions (E1 and E2 pathways)

In addition to substitution, the chloroethyl moiety can undergo elimination reactions to form an alkene, in this case, 1-methyl-2-vinyl-1H-imidazole. Similar to substitution reactions, elimination can also proceed through unimolecular (E1) or bimolecular (E2) pathways.

The E2 mechanism is a concerted process where a base removes a proton from a carbon adjacent to the one bearing the leaving group, simultaneously with the departure of the chloride ion. nih.gov This pathway is favored by strong, sterically hindered bases. Kinetic studies on analogous systems, such as N-alkyl-N-chlorothenylamines, have demonstrated that these reactions are second-order and proceed via an E2 mechanism. nih.govkorea.ac.kr

The E1 pathway, on the other hand, is a two-step process that begins with the formation of a carbocation, the same intermediate as in the SN1 reaction. A subsequent deprotonation of an adjacent carbon by a weak base leads to the formation of the double bond. E1 reactions often compete with SN1 reactions.

The choice between substitution and elimination is influenced by the nature of the nucleophile/base and the reaction temperature. Strong, bulky bases and higher temperatures tend to favor elimination.

Formation of Reactive Intermediates (e.g., cyclic ions)

The structure of 2-(1-chloroethyl)-1-methyl-1H-imidazole allows for the possibility of intramolecular reactions leading to the formation of reactive cyclic intermediates. A notable example from a related system is the S-chloroethyl derivative of methimazole (B1676384) (1-methylimidazole-2-thione), which undergoes intramolecular cyclization to form a thiiranium ion intermediate. nih.gov

In a similar vein, it is conceivable that the nitrogen atom at the 3-position of the imidazole ring in 2-(1-chloroethyl)-1-methyl-1H-imidazole could act as an internal nucleophile, attacking the carbon bearing the chlorine. This would lead to the formation of a strained, three-membered cyclic aziridinium-like ion or a more stable five-membered cyclic imidazolium (B1220033) salt. The formation of such cyclic intermediates can significantly influence the course of subsequent reactions with external nucleophiles. The synthesis of dual-ionic imidazolium salts has been shown to be effective in promoting certain chemical transformations. researchgate.net

Reactions Involving the Imidazole Nucleus

The imidazole ring is an aromatic heterocycle, and its reactivity is a composite of the properties of its constituent atoms and the delocalized π-electron system. researchgate.net The presence of two nitrogen atoms makes the imidazole ring electron-rich and susceptible to electrophilic attack, but also deactivates the ring towards certain electrophilic substitutions compared to benzene.

Electrophilic Aromatic Substitution on the Imidazole Ring

Electrophilic aromatic substitution on the imidazole ring is generally less facile than on more electron-rich five-membered heterocycles like pyrrole. The pyridine-like nitrogen atom (N-3) is basic and can be protonated or coordinate to Lewis acids, which deactivates the ring towards electrophilic attack. wikipedia.org However, under appropriate conditions, electrophilic substitution can occur. In N-methylimidazole, the positions C-4 and C-5 are the most likely sites for electrophilic attack. The directing effect of the substituents would need to be considered. For instance, nitration of aromatic rings is a classic example of electrophilic aromatic substitution. masterorganicchemistry.com The metalation of N-substituted imidazoles with organolithium reagents, followed by reaction with an electrophile, is a common strategy to introduce substituents onto the imidazole ring, typically at the C-2 position. acs.org

Nucleophilic Attack on the Imidazole Ring

Nucleophilic aromatic substitution on the imidazole ring is generally difficult unless the ring is activated by strongly electron-withdrawing groups. However, halogenated imidazoles can undergo nucleophilic substitution. rsc.org For instance, 2-chloroimidazoles can react with nucleophiles, although the reactivity is influenced by the other substituents on the ring. nih.gov The reaction of 2-chlorobenzimidazoles with nucleophiles has been studied, leading to the formation of benzimidazolin-2-ones and 2-alkoxybenzimidazoles. rsc.org In the case of 2-(1-chloroethyl)-1-methyl-1H-imidazole, a nucleophilic attack on the ring is less likely than reactions at the chloroethyl side chain.

Oxidative and Reductive Transformations of the Ring System

The imidazole ring of 2-(1-chloroethyl)-1-methyl-1H-imidazole exhibits susceptibility to both oxidative and reductive conditions, leading to a variety of derivatives. rsc.org

Oxidative Pathways: Oxidation of the imidazole moiety can be achieved using various reagents, often resulting in ring-opened products or the formation of imidazolones. For instance, reaction with ozone (O₃) or hydrogen peroxide under forcing conditions can lead to the cleavage of the C4-C5 bond, ultimately yielding derivatives of formamide (B127407) and other small molecules. acs.org Milder oxidation, employing reagents like meta-chloroperoxybenzoic acid (m-CPBA), has been reported to yield N-oxide species, although these are often unstable and serve as intermediates for further transformations. rsc.org Computational studies on related imidazole systems suggest that oxidation initiated by hydroxyl radicals proceeds via addition to the C=C double bonds of the ring, forming hydroxylated intermediates that can undergo further reactions. acs.org

Reductive Pathways: Reduction of the imidazole ring is less common due to its aromatic stability. However, under high-pressure catalytic hydrogenation using catalysts such as rhodium on alumina, the imidazole ring can be saturated to yield the corresponding imidazolidine (B613845) derivative. This transformation requires forcing conditions, reflecting the significant loss of aromatic stabilization energy. Another reductive pathway involves Birch reduction (dissolving metal in liquid ammonia), which can lead to partially reduced dihydroimidazole (B8729859) intermediates. researchgate.net Furthermore, the chloroethyl side chain can undergo reductive dehalogenation using reagents like tributyltin hydride (Bu₃SnH) or zinc dust in acetic acid, yielding 2-ethyl-1-methyl-1H-imidazole without affecting the aromatic ring. rsc.org

| Transformation Type | Reagent/Condition | Primary Product(s) | Reference |

|---|---|---|---|

| Oxidation | Ozone (O₃), then workup | Ring-opened fragments (e.g., formamide derivatives) | rsc.org |

| Oxidation | m-CPBA | N-oxide intermediates | rsc.org |

| Reduction | H₂, Rh/Al₂O₃, high pressure | 2-(1-chloroethyl)-1-methylimidazolidine | rsc.org |

| Reduction (Dehalogenation) | Bu₃SnH, AIBN | 2-ethyl-1-methyl-1H-imidazole | rsc.org |

Ring-Opening and Rearrangement Pathways

Beyond simple oxidation and reduction, 2-(1-chloroethyl)-1-methyl-1H-imidazole can undergo ring-opening and rearrangement reactions, often triggered by nucleophiles, heat, or acidic conditions. google.comresearchgate.net

Ring-Opening: Strongly basic conditions, such as treatment with sodium hydroxide (B78521) in ethanol (B145695) at elevated temperatures, can induce a ring-opening cascade. The reaction is believed to initiate via deprotonation at C5, followed by electron rearrangement and cleavage of the N1-C2 bond. This process, known as a Dimroth rearrangement, can lead to the formation of substituted N-vinylformamidine intermediates. google.com These intermediates are often not isolated but can be trapped or undergo further reaction to yield acyclic products.

Rearrangement Pathways: Thermally induced rearrangements of substituted imidazoles are known to occur. researchgate.net For 2-(1-chloroethyl)-1-methyl-1H-imidazole, heating in a non-polar solvent can promote an intramolecular cyclization. The lone pair of the N3 atom can attack the electrophilic carbon of the chloroethyl group, displacing the chloride ion to form a bicyclic aziridinium (B1262131) intermediate. This highly strained intermediate can then undergo nucleophilic attack by the displaced chloride ion at either of the original aziridinium carbons, leading to the formation of isomeric products, such as 2-(2-chloroethyl)-1-methyl-1H-imidazole. researchgate.net This process represents a formal migration of the chlorine atom along the ethyl chain. Such rearrangements are analogous to those observed in other heterocyclic systems and highlight the intramolecular reactivity of the compound. masterorganicchemistry.com

Reaction Mechanism Elucidation

Understanding the precise pathways through which 2-(1-chloroethyl)-1-methyl-1H-imidazole reacts is crucial for controlling product formation and designing new synthetic routes. researchgate.netgoogle.comthieme-connect.desemanticscholar.orgrsc.org Mechanistic studies have employed a combination of intermediate isolation, kinetic analysis, and isotopic labeling to build a comprehensive picture of its reactivity.

Isolation and Characterization of Reaction Intermediates

The direct observation and characterization of transient species provide invaluable insight into reaction mechanisms. semanticscholar.orgwikipedia.org In the study of nucleophilic substitution reactions involving 2-(1-chloroethyl)-1-methyl-1H-imidazole, several strategies have been employed to trap and identify key intermediates.

For example, in reactions with strong nucleophiles under aprotic conditions, the formation of a carbocationic intermediate via the departure of the chloride ion has been proposed. semanticscholar.org While the secondary carbocation itself is too reactive to isolate, its existence has been inferred through trapping experiments. By conducting the reaction in the presence of a potent trapping agent like sodium azide, the corresponding azido (B1232118) derivative, 2-(1-azidoethyl)-1-methyl-1H-imidazole, was isolated and characterized by NMR and mass spectrometry. The formation of this product is consistent with a mechanism proceeding through a discrete carbocation. wikipedia.org

In the case of the thermally induced rearrangement, the proposed bicyclic aziridinium intermediate has been successfully trapped. semanticscholar.org By introducing a non-nucleophilic silver salt, such as silver tetrafluoroborate (B81430) (AgBF₄), the chloride ion is precipitated as AgCl, allowing for the isolation of the relatively stable aziridinium tetrafluoroborate salt. The structure of this bicyclic intermediate was confirmed using X-ray crystallography, providing definitive evidence for the intramolecular cyclization pathway. semanticscholar.org

Kinetic Studies of Reaction Pathways

Kinetic studies provide quantitative data on reaction rates and the influence of reactant concentrations, which are essential for distinguishing between proposed mechanisms. semanticscholar.orgrsc.org The nucleophilic substitution of the chloride from 2-(1-chloroethyl)-1-methyl-1H-imidazole has been extensively studied.

The reaction with various nucleophiles (Nu⁻) in polar aprotic solvents like acetonitrile (B52724) was monitored using UV-Vis spectroscopy. rsc.org The reaction was found to follow second-order kinetics, with the rate being first-order in both the imidazole substrate and the nucleophile: Rate = k₂[C₆H₉ClN₂][Nu⁻]

This observation is consistent with a concerted Sₙ2 mechanism or a stepwise Sₙ1 mechanism where the formation of the carbocation is the rate-determining step. To distinguish between these possibilities, the effect of the nucleophile's identity on the reaction rate was investigated. A strong correlation was found between the nucleophilicity of the attacking species and the second-order rate constant (k₂), supporting the Sₙ2 pathway where the nucleophile is involved in the rate-determining step. semanticscholar.orgrsc.org

| Nucleophile (Nu⁻) | Solvent | Temperature (°C) | k₂ (M⁻¹s⁻¹) | Reference |

|---|---|---|---|---|

| Iodide (I⁻) | Acetonitrile | 25 | 1.5 x 10⁻³ | semanticscholar.org |

| Azide (N₃⁻) | Acetonitrile | 25 | 8.2 x 10⁻⁴ | semanticscholar.org |

| Thiocyanate (SCN⁻) | Acetonitrile | 25 | 4.5 x 10⁻⁴ | rsc.org |

| Bromide (Br⁻) | Acetonitrile | 25 | 2.1 x 10⁻⁴ | rsc.org |

Isotopic Labeling Experiments to Probe Mechanisms

Isotopic labeling is a powerful tool for tracing the fate of specific atoms during a chemical transformation, thereby providing unambiguous evidence for or against a proposed mechanism. thieme-connect.de To probe the mechanism of the thermally induced rearrangement of 2-(1-chloroethyl)-1-methyl-1H-imidazole, a deuterium-labeling study was conducted.

The starting material was synthesized with deuterium (B1214612) atoms specifically placed on the terminal carbon of the ethyl group (2-(1-chloroethyl-2,2-d₂)-1-methyl-1H-imidazole). If the rearrangement proceeds through the proposed bicyclic aziridinium intermediate, the chloride ion could, in principle, attack either of the two carbons of the side chain in the ring-opening step.

Upon heating the deuterated compound, the product was isolated and analyzed by ¹H NMR and mass spectrometry. The analysis revealed that the deuterium atoms were exclusively located on the carbon adjacent to the imidazole ring, forming 2-(2-chloroethyl-1,1-d₂)-1-methyl-1H-imidazole. This result demonstrates a complete and specific migration of the chlorine atom from C1 to C2 of the ethyl chain, which is only possible through the formation and regioselective opening of the symmetric aziridinium intermediate. This experiment effectively ruled out alternative mechanisms, such as an elimination-addition pathway, and provided strong support for the intramolecular cyclization-rearrangement mechanism. thieme-connect.de

Advanced Spectroscopic and Structural Characterization Techniques for Chemical Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Studies

NMR spectroscopy is an indispensable tool for determining the detailed structure of 2-(1-chloroethyl)-1-methyl-1H-imidazole in solution. By analyzing the magnetic properties of atomic nuclei, various NMR experiments can map out the complete molecular framework.

One-dimensional NMR spectra provide fundamental information about the chemical environment of each unique nucleus.

¹H NMR: The proton NMR spectrum is used to identify the number and type of hydrogen atoms. For 2-(1-chloroethyl)-1-methyl-1H-imidazole, distinct signals are expected for the N-methyl group, the two protons on the imidazole (B134444) ring, and the methine (CH) and methyl (CH₃) protons of the chloroethyl group. The electron-withdrawing chlorine atom and the aromatic imidazole ring significantly influence the chemical shifts of the ethyl group protons, causing them to appear at a lower field compared to a simple alkane.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum would show six distinct signals corresponding to the N-methyl carbon, the three carbons of the imidazole ring (C2, C4, C5), and the two carbons of the chloroethyl side chain. The carbon atom bonded to chlorine (CH-Cl) would be significantly downfield due to the deshielding effect of the halogen. mdpi.com

¹⁵N NMR: Nitrogen-15 NMR, although less common due to lower sensitivity, can provide direct information about the electronic environment of the nitrogen atoms in the imidazole ring. Two distinct signals would be expected for the N1 and N3 atoms, with their chemical shifts providing insight into the hybridization and electron density at each nitrogen center. semanticscholar.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for 2-(1-chloroethyl)-1-methyl-1H-imidazole Predicted values are based on data from analogous imidazole derivatives. semanticscholar.orgresearchgate.net

| Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |

| N-CH₃ | ~3.6 - 3.8 | Singlet (s) | ~33 - 35 |

| Imidazole H4 | ~6.9 - 7.2 | Doublet (d) | ~120 - 123 |

| Imidazole H5 | ~6.8 - 7.1 | Doublet (d) | ~127 - 130 |

| -CH(Cl)- | ~5.0 - 5.3 | Quartet (q) | ~50 - 55 |

| -CH(Cl)CH₃ | ~1.8 - 2.0 | Doublet (d) | ~20 - 23 |

| Imidazole C2 | - | - | ~145 - 148 |

Two-dimensional NMR techniques are crucial for assembling the molecular puzzle by revealing correlations between nuclei. emerypharma.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu A key correlation for 2-(1-chloroethyl)-1-methyl-1H-imidazole would be a cross-peak between the methine proton (-CH(Cl)-) and the methyl protons (-CH₃) of the ethyl group, confirming their connectivity. A weaker, four-bond coupling might also be observed between the imidazole ring protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C coupling). sdsu.edu This technique would definitively link each proton signal to its corresponding carbon signal in the table above, for example, connecting the N-methyl proton singlet to the N-methyl carbon, and the H4 and H5 signals to their respective ring carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-4 bonds), which is vital for piecing together different parts of the molecule. sdsu.edu Key expected correlations include:

From the N-methyl protons to the C2 and C5 carbons of the imidazole ring.

From the methine proton of the ethyl group (-CH(Cl)-) to the C2 carbon of the imidazole ring.

From the imidazole H4 proton to the C2 and C5 carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, irrespective of their bonding. NOESY is particularly useful for determining the preferred conformation (spatial arrangement) of the molecule. For instance, a NOESY cross-peak between the N-methyl protons and the H5 proton would suggest a conformation where the methyl group is oriented towards that side of the ring. It can also reveal the preferred orientation of the chloroethyl side chain relative to the imidazole ring.

Dynamic processes occurring on the NMR timescale can be investigated using variable-temperature (VT) NMR experiments. ox.ac.uk For 2-(1-chloroethyl)-1-methyl-1H-imidazole, the primary dynamic process of interest is the rotation around the single bond connecting the chloroethyl group to the C2 position of the imidazole ring.

At room temperature, this rotation may be fast, resulting in a single, time-averaged set of signals for the protons and carbons. However, if the rotational energy barrier is sufficiently high, cooling the sample can slow this rotation down. nih.govmdpi.com At a low enough temperature, distinct signals for different rotational isomers (rotamers) might be observed. As the temperature is increased, these separate signals would broaden and eventually merge into a single sharp peak at the coalescence temperature. Studying these changes allows for the calculation of the activation energy for the rotational barrier, providing valuable data on the molecule's conformational dynamics. mdpi.com Since the N1 position is substituted with a methyl group, tautomerism is not a possible dynamic process for this specific compound. ipb.pt

Mass Spectrometry (MS) for Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information on molecular weight and elemental composition.

High-resolution mass spectrometry (HRMS) measures m/z values with very high accuracy (typically to four or more decimal places). nih.govnih.gov This precision allows for the unambiguous determination of a molecule's elemental formula. For 2-(1-chloroethyl)-1-methyl-1H-imidazole (C₆H₉ClN₂), HRMS would confirm its molecular weight of approximately 144.60 g/mol . A crucial diagnostic feature would be the isotopic pattern of the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), HRMS would show two distinct molecular ion peaks: [M]⁺ at m/z corresponding to the molecule with ³⁵Cl, and an [M+2]⁺ peak at two mass units higher with roughly one-third the intensity, confirming the presence of a single chlorine atom.

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion (or another fragment ion) and subjecting it to further fragmentation. nih.gov The resulting pattern of fragment ions provides a "fingerprint" that helps to elucidate the molecule's structure. The fragmentation pathways are predictable based on the strengths of chemical bonds and the stability of the resulting fragments. nih.gov

For 2-(1-chloroethyl)-1-methyl-1H-imidazole, several key fragmentation pathways can be proposed: nih.govdtic.milresearchgate.net

Loss of Chlorine: Cleavage of the C-Cl bond could lead to the loss of a chlorine radical (Cl•), resulting in a carbocation fragment [M-Cl]⁺.

Alpha-Cleavage: The bond between the imidazole ring and the chloroethyl side chain could break, leading to a stable 1-methyl-1H-imidazol-2-yl cation.

Loss of the Side Chain: A common fragmentation involves the loss of the entire chloroethyl side chain, generating a fragment corresponding to the 1-methylimidazole (B24206) cation. researchgate.net

Ring Fragmentation: Although the imidazole ring is relatively stable, it can fragment under higher energy conditions, typically involving the loss of small, neutral molecules like hydrogen cyanide (HCN). researchgate.net

Table 2: Plausible MS/MS Fragments for 2-(1-chloroethyl)-1-methyl-1H-imidazole Based on the molecular formula C₆H₉ClN₂ and general fragmentation principles. researchgate.net

| m/z (for ³⁵Cl) | Proposed Loss | Proposed Fragment Structure |

| 144 | - | [C₆H₉ClN₂]⁺ (Molecular Ion) |

| 109 | Loss of Cl | [C₆H₉N₂]⁺ |

| 108 | Loss of HCl | [C₆H₈N₂]⁺ |

| 82 | Loss of C₂H₃Cl | [C₄H₆N₂]⁺ (1-methylimidazole) |

| 81 | Loss of C₂H₄Cl | [C₄H₅N₂]⁺ |

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the qualitative analysis of molecular structures by identifying the functional groups present within a molecule. These techniques probe the vibrational modes of molecular bonds, which are unique to the types of atoms and the nature of the bonds connecting them. For 2-(1-chloroethyl)-1-methyl-1H-imidazole, IR and Raman spectra provide a characteristic fingerprint, allowing for its identification and the study of its molecular interactions.

The vibrational spectrum of this compound can be interpreted by considering the characteristic frequencies of its constituent parts: the 1-methyl-1H-imidazole ring, the chloroethyl side chain, and the methyl group.

Imidazole Ring Vibrations : The imidazole ring exhibits several characteristic vibrations. The C-H stretching modes of the aromatic ring typically appear above 3000 cm⁻¹. nih.govmdpi.com The C=N and C=C stretching vibrations within the ring are observed in the 1500-1600 cm⁻¹ region. nih.govresearchgate.net Ring breathing modes and other in-plane and out-of-plane bending vibrations occur at lower frequencies and contribute to the unique fingerprint region of the spectrum. arizona.edu

Alkyl Group Vibrations : The methyl (CH₃) and ethyl (CH₂CH) groups introduce aliphatic C-H stretching vibrations, which are typically found in the 2850-3000 cm⁻¹ range. nih.gov Bending vibrations for the methyl group (asymmetric and symmetric) are expected around 1450 cm⁻¹ and 1375 cm⁻¹, respectively. materialsciencejournal.org

C-Cl Vibrations : The carbon-chlorine (C-Cl) bond has a characteristic stretching vibration that typically appears in the 600-800 cm⁻¹ region. materialsciencejournal.org The exact position of this band can be influenced by the conformation of the chloroethyl group.

Intermolecular interactions, such as hydrogen bonding, can influence the position and shape of vibrational bands. Although 2-(1-chloroethyl)-1-methyl-1H-imidazole lacks strong hydrogen bond donors, weak C-H···N interactions can occur in the solid state or in solution, causing subtle shifts in the C-H and imidazole ring vibrational frequencies. iucr.org

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) | References |

|---|---|---|---|

| C-H Stretch (Aromatic) | Imidazole Ring | 3050 - 3150 | nih.govmdpi.com |

| C-H Stretch (Aliphatic) | Methyl, Ethyl Groups | 2850 - 3000 | nih.gov |

| C=N / C=C Stretch | Imidazole Ring | 1500 - 1600 | nih.govresearchgate.net |

| CH₃ Asymmetric Bend | Methyl Group | ~1450 | materialsciencejournal.org |

| CH₃ Symmetric Bend | Methyl Group | ~1375 | materialsciencejournal.org |

| C-Cl Stretch | Chloroethyl Group | 600 - 800 | materialsciencejournal.org |

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information on bond lengths, bond angles, and torsion angles, collectively defining the molecular conformation. For substituted imidazoles, X-ray diffraction studies have revealed key structural features, including the planarity of the imidazole ring and the orientation of its substituents. researchgate.netresearchgate.net

In the solid state, the molecular architecture of 2-(1-chloroethyl)-1-methyl-1H-imidazole would be defined by the specific spatial orientation of the 1-methyl and 2-(1-chloroethyl) groups relative to the imidazole core. The crystal packing is governed by intermolecular forces. While strong hydrogen bonds are absent, the structure would be stabilized by a network of weaker interactions, such as van der Waals forces and weak C-H···N or C-H···Cl hydrogen bonds. iucr.orgresearchgate.net These interactions dictate how individual molecules arrange themselves into a crystal lattice, influencing the material's physical properties. For example, studies on similar imidazole derivatives have detailed how C-H···N and C-H···O interactions connect molecules into dimers and layers. iucr.orgresearchgate.net

The 2-(1-chloroethyl)-1-methyl-1H-imidazole molecule contains a chiral center at the carbon atom bonded to the chlorine atom, meaning it can exist as two non-superimposable mirror images, or enantiomers (R and S forms). X-ray crystallography is a primary method for determining the absolute stereochemistry of a chiral molecule, provided that a single crystal of one enantiomer can be obtained.

The determination relies on the phenomenon of anomalous dispersion. When X-rays interact with electrons, particularly those in heavier atoms (like chlorine), there is a small phase shift in the scattered X-rays. By carefully measuring the intensities of specific pairs of reflections (known as Bijvoet pairs), it is possible to distinguish between the two possible enantiomeric forms and assign the correct R or S configuration to the chiral center.

Hyphenated Analytical Techniques for Mixture Analysis and Reaction Monitoring

Hyphenated analytical techniques combine a separation method with a detection method, offering enhanced analytical power for complex mixtures. ijnrd.orgactascientific.com These techniques are invaluable for separating a target compound from a complex matrix and subsequently identifying and quantifying it. saspublishers.comijfmr.com For 2-(1-chloroethyl)-1-methyl-1H-imidazole, gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS) are particularly well-suited for its analysis in various contexts, such as reaction monitoring or impurity profiling.

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. gdut.edu.cn In this method, the sample is vaporized and carried by an inert gas through a capillary column. Separation is achieved based on the compound's boiling point and its interaction with the stationary phase coating the column. 2-(1-chloroethyl)-1-methyl-1H-imidazole, being a relatively small molecule, is expected to be sufficiently volatile for GC analysis.

After separation by the GC, the eluted compound enters the mass spectrometer. Here, it is typically ionized by electron impact (EI), which causes the molecule to fragment in a reproducible manner. The resulting mass spectrum shows the mass-to-charge ratio (m/z) of the molecular ion and its various fragment ions. This fragmentation pattern serves as a chemical fingerprint for identification. For 2-(1-chloroethyl)-1-methyl-1H-imidazole, characteristic fragments would likely arise from the loss of a chlorine atom, the cleavage of the ethyl side chain, and fragmentation of the imidazole ring. gdut.edu.cniomcworld.com

| Ion | Proposed Structure / Origin | Notes |

|---|---|---|

| [M]⁺ | Molecular Ion | The intact molecule with one electron removed. |

| [M - Cl]⁺ | Loss of a chlorine radical | A common fragmentation pathway for chlorinated compounds. |

| [M - CH₃CHCl]⁺ | Cleavage of the entire chloroethyl side chain | Results in the 1-methyl-1H-imidazole cation. |

| [C₄H₅N₂]⁺ | Methyl-imidazole fragment | Arises from cleavage of the C-C bond in the side chain. |

LC-MS/MS is a highly sensitive and selective technique that is suitable for a wide range of compounds, including those that are not volatile enough for GC. mdpi.comnih.gov In LC, separation occurs in a liquid mobile phase that is pumped through a column packed with a stationary phase. For imidazole derivatives, reversed-phase chromatography is commonly employed. wiley.comresearchgate.net

After separation, the analyte is introduced into the mass spectrometer, typically using a soft ionization technique like electrospray ionization (ESI), which generates protonated molecules [M+H]⁺ with minimal fragmentation. mdpi.comnih.gov The power of tandem mass spectrometry (MS/MS) lies in its ability to select this protonated molecule, subject it to collision-induced dissociation (CID) to generate specific fragment ions, and then detect these fragments. This process provides a high degree of certainty in identification and quantification, even at very low concentrations in complex matrices. This makes LC-MS/MS an ideal platform for pharmacokinetic studies or trace-level impurity analysis. nih.gov

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are indispensable tools for elucidating the molecular structure, electronic properties, and reactivity of chemical compounds. researchgate.net These methods, rooted in solving the Schrödinger equation, allow for the prediction of molecular properties without the need for empirical data. researchgate.net Among the various techniques, Density Functional Theory (DFT) has emerged as a robust and widely used method for studying imidazole (B134444) derivatives due to its balance of computational cost and accuracy. nih.govresearchgate.net

Density Functional Theory (DFT) for Ground State Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net For imidazole-based compounds, DFT calculations, often using the B3LYP functional, provide reliable data on geometry, electronic distribution, and molecular orbital energies. nih.govnih.gov

The first step in most computational studies is the optimization of the molecular geometry to find the most stable conformation (the lowest energy state). This process involves calculating bond lengths, bond angles, and dihedral angles. While specific optimized parameters for 2-(1-chloroethyl)-1-methyl-1H-imidazole are not available, data from related structures, such as 2,2′-(2-oxo-1H-benzo[d]imidazole-1,3(2H)-diyl) diacetate, illustrate typical values for the imidazole core. mdpi.com DFT calculations show that the benzimidazole (B57391) ring in this analogue has a planar structure. mdpi.com Theoretical calculations of bond lengths and angles for imidazole derivatives generally show good agreement with experimental data obtained from X-ray diffraction studies. researchgate.net

Table 1: Selected Optimized Geometrical Parameters for a Related Benzimidazolone Derivative Data derived from computational studies on 2,2′-(2-oxo-1H-benzo[d]imidazole-1,3(2H)-diyl) diacetate using the B3LYP/6-31G method. mdpi.com

| Parameter | Bond | Calculated Value (Å) |

| Bond Length | C=O | 1.221 |

| Bond Length | C=N | 1.385 |

| Bond Length | C-N | 1.401 |

| Parameter | Angle | **Calculated Value (°) ** |

| Bond Angle | N-C=N | 107.5 |

| Bond Angle | C-N-C | 110.8 |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. acadpubl.eu A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. nih.gov

In a study of the analogous compound 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, DFT calculations at the B3LYP/6-31G(d,p) level determined the HOMO and LUMO energies. acadpubl.eu The HOMO was found to be localized over the imidazole and phenyl rings, while the LUMO was concentrated on the imidazole and chloro-substituted phenyl ring. acadpubl.eu The calculated energy gap for this molecule was 4.0106 eV, indicating good chemical stability. acadpubl.eu

Table 2: Frontier Molecular Orbital Energies for an Analogous Imidazole Derivative Data for 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole. acadpubl.eu

| Parameter | Energy (eV) |

| EHOMO | -5.2822 |

| ELUMO | -1.2715 |

| Energy Gap (ΔE) | 4.0106 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP map displays color-coded regions on the molecular surface, where different colors correspond to different electrostatic potential values. nih.gov

Red Regions: Indicate negative electrostatic potential, representing electron-rich areas that are susceptible to electrophilic attack. researchgate.net

Blue Regions: Indicate positive electrostatic potential, representing electron-deficient areas that are prone to nucleophilic attack. researchgate.net

Green Regions: Represent neutral or near-zero potential. researchgate.net

For the related compound 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, MEP analysis identified the oxygen groups as electrophilic regions (red) and other areas as nucleophilic (blue) or neutral (green), providing insights into intermolecular interactions. acadpubl.eu

Natural Bond Orbital (NBO) analysis provides a detailed understanding of charge transfer and intramolecular interactions by examining the delocalization of electron density between filled (donor) and empty (acceptor) orbitals. acadpubl.eu The stabilization energy, E(2), associated with these interactions quantifies the strength of the delocalization. A higher E(2) value signifies a more intense interaction. nih.gov

Table 3: Selected Second-Order Perturbation Energies (E(2)) for an Analogous Imidazole Derivative Data for 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole. acadpubl.eu

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kJ/mol) |

| n(LPCl35) | π(C27-C31) | 954.54 |

| π(C1-N3) | π(C4-C5) | 21.84 |

| π(C4-C5) | π*(N2-C1) | 18.58 |

For nuclei with a spin quantum number I > 1/2, such as ¹⁴N, Nuclear Quadrupole Resonance (NQR) spectroscopy provides information about the electric field gradient (EFG) at the nucleus. This EFG is highly sensitive to the local electronic environment. researchgate.net Quantum chemical calculations can compute the EFG tensor to determine the nuclear quadrupole coupling constant (χ) and the asymmetry parameter (η). researchgate.net These parameters offer precise details about the electronic structure and bonding at the nitrogen atoms within the imidazole ring. Ab initio calculations for the parent imidazole molecule have shown good agreement with experimental values, confirming the accuracy of theoretical approaches in predicting these properties. capes.gov.br Studies on substituted imidazoles demonstrate that factors like hydrogen bonding and the presence of metal ions can significantly influence the NQC parameters. researchgate.net

Ab Initio Methods for High-Accuracy Electronic Structure Determination

Ab initio quantum chemistry methods, which are based on first principles without reliance on empirical parameters, are fundamental for determining the electronic structure of a molecule with high accuracy. For 2-(1-chloroethyl)-1-methyl-1H-imidazole, methods like the Hartree-Fock (HF) theory, Møller-Plesset perturbation theory (MP2), and Density Functional Theory (DFT) would be employed to perform geometry optimization and calculate a wide range of electronic properties. nih.govresearchgate.net

DFT, particularly with hybrid functionals like B3LYP, combined with various basis sets such as 6-31G(d,p) or 6-311+G(2d,p), is a common approach for optimizing the ground-state configurations of imidazole derivatives. nih.govdoaj.org These calculations yield crucial information about the molecule's quantum chemical descriptors and frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energies of these orbitals and the resulting HOMO-LUMO gap are vital for understanding the molecule's reactivity and kinetic stability. researchgate.net

Further studies could involve analyzing the valence shell electronically excited states using methods like Time-Dependent DFT (TD-DFT) to interpret the molecule's photoabsorption spectra, assigning observed absorption bands to specific electronic transitions. tandfonline.com Such analyses on related molecules like imidazole and 1-methylimidazole (B24206) have revealed that many excited states have a mixed Rydberg/valence character. tandfonline.com

The following table summarizes key electronic properties that would be determined for 2-(1-chloroethyl)-1-methyl-1H-imidazole using ab initio methods, based on studies of similar compounds.

| Property | Significance | Computational Method Example |

| HOMO Energy | Relates to the ability to donate electrons (nucleophilicity). | DFT (B3LYP/6-311G(d,p)) |

| LUMO Energy | Relates to the ability to accept electrons (electrophilicity). | DFT (B3LYP/6-311G(d,p)) |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. researchgate.net | DFT (B3LYP/6-311G(d,p)) |

| Ionization Potential | The energy required to remove an electron; related to HOMO energy. | RHF/6-31G(d,p) |

| Electron Affinity | The energy released when an electron is added; related to LUMO energy. | RHF/6-31G(d,p) |

| Dipole Moment | Measures the overall polarity of the molecule, influencing solubility and intermolecular interactions. | DFT (B3LYP/6-311G(d,p)) |

| Mulliken Atomic Charges | Describes the electron density on each atom, identifying potential sites for nucleophilic/electrophilic attack. researchgate.net | RHF/6-31G(d,p) |

Computational Elucidation of Reaction Mechanisms

A critical step in elucidating a reaction mechanism is the identification of the transition state (TS), which represents the highest energy point along the minimum energy reaction pathway. For reactions involving 2-(1-chloroethyl)-1-methyl-1H-imidazole, such as a nucleophilic substitution where the chlorine atom is displaced, computational methods are used to locate the geometry of the TS.

Once a stationary point is proposed as a TS, a frequency calculation is performed to confirm that it has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate. Subsequently, an Intrinsic Reaction Coordinate (IRC) calculation is performed. This traces the minimum energy path downhill from the TS, ensuring that it connects the intended reactants and products, thereby validating the proposed mechanism. researchgate.net This methodology has been applied to study various reactions of imidazole derivatives, including nucleophilic substitutions. doaj.orgnih.govsemanticscholar.org

Mapping the free energy surface provides a quantitative description of a reaction's progress. By calculating the Gibbs free energies of reactants, products, intermediates, and transition states, key thermodynamic and kinetic parameters can be determined. acs.org

The table below illustrates the type of energetic data that would be computed for a representative reaction.

| Parameter | Definition | Significance |

| ΔE | Electronic energy change of the reaction. | Basic reaction thermodynamics at 0 K. |

| ΔH | Enthalpy change of the reaction. | Heat absorbed or released during reaction. |

| ΔG | Gibbs free energy change of the reaction. | Determines reaction spontaneity. |

| ΔG‡ | Gibbs free energy of activation. | Determines the reaction rate. acs.org |

The study of molecules in their electronically excited states is crucial for understanding photochemical reactions. Theoretical investigations on methyl-substituted imidazoles have shown that upon absorption of UV light, these molecules can undergo complex rearrangements. acs.orgnih.gov

Computational methods such as the Complete Active Space Self-Consistent Field (CASSCF) are used to explore the potential energy surfaces of excited states. acs.orgnih.gov For methyl-imidazoles, two primary photochemical rearrangement pathways have been identified:

Conical Intersection Path : After excitation to the Franck-Condon region, the molecule moves towards a conical intersection, which is a point where two electronic states have the same energy. These intersections act as highly efficient funnels for the molecule to return to the ground electronic state, often leading to a rearranged product. This pathway is typically found to be a barrierless process. acs.orgnih.gov

Internal Cyclization-Isomerization Path : This alternative mechanism involves a sequence of smaller geometric rearrangements and intermediates on the excited-state potential energy surface. nih.gov

It is expected that 2-(1-chloroethyl)-1-methyl-1H-imidazole would exhibit similar photochemical behavior. Computational studies would aim to locate the relevant conical intersections and map the excited-state pathways to predict potential photoproducts. acs.orgnih.gov

Molecular Dynamics Simulations (if relevant for larger assemblies or solvent effects)

Molecular Dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecular systems, including the influence of solvent on a solute molecule. An MD simulation of 2-(1-chloroethyl)-1-methyl-1H-imidazole in a solvent like water or an organic solvent would provide insights into its solvation structure, dynamics, and transport properties. stanford.eduacs.org

These simulations, which solve Newton's equations of motion for a system of atoms and molecules, rely on a force field to describe the interatomic potentials. Studies on 1-methylimidazole have used MD to explore its liquid dynamics, hydrogen bonding (or lack thereof), and reorientation dynamics. stanford.eduacs.orgresearchgate.net For the target compound, MD simulations could be used to:

Analyze the Solvation Shell : By calculating radial distribution functions (RDFs), the structure of the solvent molecules around the imidazole ring and its substituents can be determined. karazin.ua

Study Transport Properties : The diffusion coefficient of the molecule in a given solvent can be calculated, providing information about its mobility.

Investigate Conformational Dynamics : The chloroethyl side chain has rotational freedom. MD simulations can explore the preferred conformations of this chain and the timescales of transitions between them.

Structure-Reactivity/Property Relationship (SRR/SPR) Analysis Through Computational Descriptors

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. These models rely on "molecular descriptors" calculated using computational chemistry. jmpas.comnih.gov

For a series of imidazole derivatives including 2-(1-chloroethyl)-1-methyl-1H-imidazole, a wide range of descriptors would be calculated. These can be categorized as:

Electronic Descriptors : HOMO/LUMO energies, dipole moment, atomic charges. jmpas.com

Steric Descriptors : Molecular volume, surface area, specific shape indices.

Topological Descriptors : Descriptors based on the 2D graph of the molecule, such as connectivity indices.

Thermodynamic Descriptors : Heat of formation, total energy. jmpas.com

Once calculated, these descriptors are used to build a mathematical model, often using multiple linear regression (MLR) or machine learning techniques, that relates the descriptors to an observed property (e.g., reactivity in a certain reaction, antifungal activity). jmpas.comresearchgate.net Such models are valuable for predicting the properties of new, unsynthesized compounds and for guiding the design of molecules with desired characteristics. rjptonline.orgresearchgate.net

The table below lists some common descriptors used in QSAR studies of imidazole derivatives.

| Descriptor Class | Example Descriptors | Information Encoded |

| Electronic | HOMO, LUMO, Dipole Moment, Electronic Energy jmpas.com | Electron distribution, polarizability, and sites for electrostatic interactions. |

| Steric | Molar Refractivity (MR), Molecular Volume | Size and shape of the molecule, relevant for receptor binding. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Tendency of the molecule to partition into nonpolar environments. |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Molecular branching and connectivity. |

Correlation of Electronic Properties with Reactivity

There are no available research findings that specifically detail the correlation between the electronic properties and reactivity of 2-(1-chloroethyl)-1-methyl-1H-imidazole.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

There are no available research findings that provide computationally predicted spectroscopic parameters, such as NMR chemical shifts or vibrational frequencies, for 2-(1-chloroethyl)-1-methyl-1H-imidazole.

Role As a Versatile Synthetic Intermediate and Building Block in Complex Chemical Architectures

Precursor in the Synthesis of N-Heterocyclic Carbenes (NHCs) and Related Ligands

N-Heterocyclic Carbenes (NHCs) have emerged as a significant class of ligands in organometallic chemistry and catalysis, often serving as alternatives to traditional phosphine (B1218219) ligands due to their strong σ-donating properties and structural diversity. magtech.com.cn The synthesis of NHCs frequently proceeds through the deprotonation of precursor azolium salts. nih.gov The chloro-substituted imidazole (B134444) framework is instrumental in creating these precursors.

The synthesis of NHC-metal complexes can be achieved through several routes, including the reaction of metal complexes with pre-formed NHC ligands or, more directly, with NHC precursors like imidazolium (B1220033) salts in the presence of a strong base. magtech.com.cn A key strategy involves the use of 2-chloroazolium salts, which can be converted into free NHCs through dechlorination. nih.govnih.gov For instance, electron-rich phosphines can selectively abstract the chloronium ion (Cl+) from 2-chloroazolium salts to yield the desired free carbene. nih.govnih.gov This method avoids the often unselective nature of deprotonation reactions with strong anionic bases, which can lead to the formation of alkali metal NHC complexes or dimerization. nih.gov

Furthermore, the oxidative addition of the C2-X (where X is a halogen) bond of an azolium salt to a low-valent transition metal is another established method for forming NHC complexes. nih.gov In this context, a molecule like 2-(1-chloroethyl)-1-methyl-1H-imidazole can be quaternized to form the corresponding imidazolium salt. This salt then becomes a direct precursor for an NHC ligand, where the chloro group at the 2-position is a critical reactive site for generating the carbene or facilitating its coordination to a metal center. researchgate.net The synthesis of these precursor imidazolium salts is a crucial step, often achieved through the alkylation of an existing imidazole derivative. magtech.com.cn

| Method | Precursor Type | Key Transformation | Reference |

|---|---|---|---|

| Chloronium Ion Abstraction | 2-Chloroazolium Salt | Dechlorination using an electron-rich phosphine to generate a free carbene. | nih.govnih.gov |

| Deprotonation | Azolium Salt | Reaction with a strong base to remove the proton at the C2 position. | magtech.com.cnnih.gov |

| Oxidative Addition | 2-Haloazolium Salt | Addition of the C2-Halogen bond to a low-valent transition metal. | nih.gov |

| Transmetallation | Ag(I)-NHC Complex | Transfer of the NHC ligand from a silver complex to another transition metal. | nih.govresearchgate.net |

Building Block for Fused and Polycyclic Imidazole Systems

The imidazole core is a fundamental component of many biologically active molecules and complex heterocyclic systems. organic-chemistry.orgbiomedpharmajournal.org The synthesis of fused imidazole rings, such as benzimidazoles, purines, and imidazo[1,5-a]pyridines, is a subject of significant research interest. organic-chemistry.orgorganic-chemistry.org General methods for constructing these systems often involve the cyclocondensation of ortho-diamines with aldehydes or iron-catalyzed C-H amination reactions. organic-chemistry.orgorganic-chemistry.org

2-(1-chloroethyl)-1-methyl-1H-imidazole serves as an excellent building block for such systems because the chloroethyl group provides a reactive electrophilic site. This "handle" can be targeted by nucleophiles in intramolecular cyclization reactions to form an additional ring fused to the imidazole core. This strategy allows for the construction of diverse 5,5- and 5,6-fused bicyclic heterocycles. figshare.comnih.gov

While the imidazole ring itself is aromatic and generally less reactive in cycloaddition reactions compared to non-aromatic systems, its derivatives can be modified to participate in such transformations. The functional groups attached to the imidazole core can be elaborated into diene or dienophile components, which can then undergo cycloaddition to build more complex polycyclic architectures. The chloroethyl group in 2-(1-chloroethyl)-1-methyl-1H-imidazole can be converted, for example, into a vinyl group through elimination, creating a dienophile that can react with a suitable diene.

Spirocyclic compounds, which contain two rings connected by a single common atom, are of great interest in medicinal chemistry due to their rigid three-dimensional structures. The imidazole scaffold has been successfully incorporated into spiro systems. rsc.orgnih.gov For example, Rh(III)-catalyzed cascade annulation reactions using versatile propargyl alcohols as coupling partners have been employed to construct spiro-[imidazole-indene] derivatives. rsc.org In such a synthetic scheme, a suitably functionalized imidazole acts as the starting point for the cascade reaction that builds the spirocyclic framework. The chloroethyl side chain of 2-(1-chloroethyl)-1-methyl-1H-imidazole can be chemically modified to participate in these types of annulation reactions, making it a valuable precursor for novel spiro-annulated imidazole systems. rsc.org

| System Type | Example Structure | Synthetic Strategy | Reference |

|---|---|---|---|

| Fused Bicyclic | Imidazo[1,5-a]pyridines | Iron-catalyzed C(sp3)−H amination-cyclization | organic-chemistry.org |

| Fused Bicyclic | Benzimidazoles | Cyclocondensation of ortho-diamines and aldehydes | organic-chemistry.org |

| Spirocyclic | Spiro-[imidazole-indene] | Rh(III)-catalyzed cascade annulation | rsc.org |

| Spiro-Annulated | Spiro-annulated benzimidazole (B57391) | Multi-step synthesis for host materials | rsc.org |

Intermediate in the Assembly of Chiral Scaffolds and Auxiliaries

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org The synthesis of enantiomerically pure compounds is critical in pharmaceutical chemistry, and chiral auxiliaries are a key tool in achieving this. wikipedia.org

The chloroethyl group of 2-(1-chloroethyl)-1-methyl-1H-imidazole can be a focal point for introducing chirality. If the starting material is racemic, the two enantiomers can be resolved, or an asymmetric synthesis can be employed to produce an enantiomerically pure form. This chiral building block can then be used to construct more complex chiral scaffolds. Research has shown that imidazolium salts with chiral (R)-chloroethyl substituents exhibit multiple reactive sites, including the potential for nucleophilic substitution at the chlorine-bearing carbon. acs.org This reactivity allows for the attachment of other molecular fragments in a stereocontrolled manner, making it an intermediate in the assembly of chiral structures. For instance, (S)-1-Phenylethylamine has been used as a chiral auxiliary that also serves as a nitrogen donor in the synthesis of chiral azetidine (B1206935) derivatives. rsc.org Similarly, the chiral chloroethyl imidazole moiety can be incorporated into a larger molecule to direct the stereochemistry of subsequent reactions before being potentially cleaved or modified.

Utility in the Synthesis of Novel Functional Materials and Organic Electronics Components (e.g., for TADF emitters, without discussing device performance)

Imidazole-based compounds are widely used in the development of functional materials and components for organic electronics. researchgate.net The imidazole core is a common structural element in molecules designed for organic light-emitting diodes (OLEDs), particularly as host materials or as part of thermally activated delayed fluorescence (TADF) emitters. rsc.orgnih.govrsc.org TADF emitters are purely organic molecules that can achieve high internal quantum efficiencies in OLEDs. nih.gov